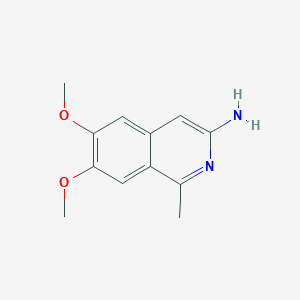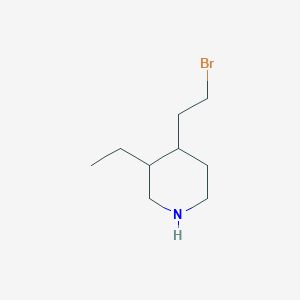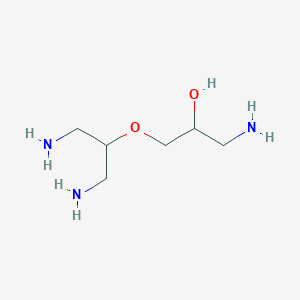
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol is a compound that belongs to the class of amino alcohols This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol can be achieved through the ring-opening reaction of epichlorohydrin with amines. This reaction typically involves the use of catalysts such as magnesium sulfate (MgSO₄) or mixed metal oxides under mild and neutral conditions . The reaction proceeds with high yields, making it an efficient method for producing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential as a therapeutic agent due to its biological activity.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its relaxant activity on airway smooth muscle is attributed to its ability to modulate the β₂ adrenergic receptor, leading to muscle relaxation and bronchodilation . The compound may also interact with other receptors and enzymes, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the additional diamino group.
2-Amino-1,3-propanediol: Another amino alcohol with two hydroxyl groups, used in the synthesis of cyclic carbonate monomers.
Uniqueness
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol is unique due to the presence of both amino and diamino groups, which enhances its reactivity and versatility in chemical synthesis. This structural feature allows it to participate in a wider range of reactions compared to simpler amino alcohols.
Propriétés
Formule moléculaire |
C6H17N3O2 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-amino-3-(1,3-diaminopropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C6H17N3O2/c7-1-5(10)4-11-6(2-8)3-9/h5-6,10H,1-4,7-9H2 |
Clé InChI |
QYKIDWAPMRTHEK-UHFFFAOYSA-N |
SMILES canonique |
C(C(CN)OCC(CN)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



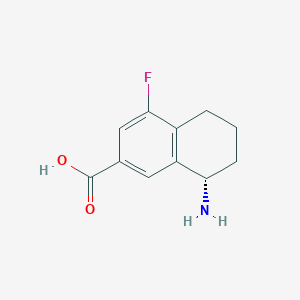
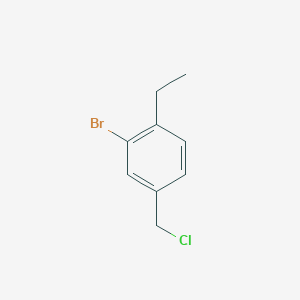

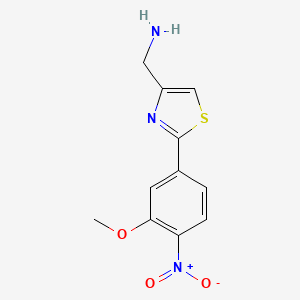
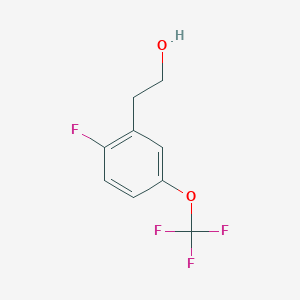
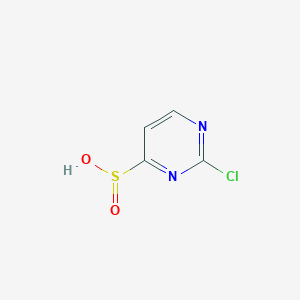
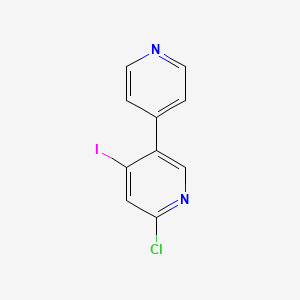
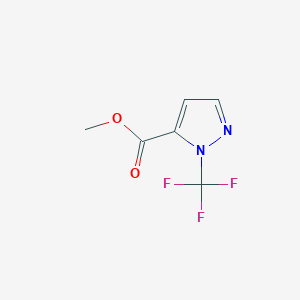
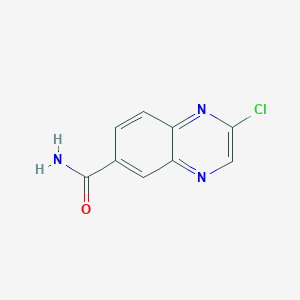
![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)

